molecular formula C22H25N5O4 B2896200 ethyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877644-78-5

ethyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2896200
CAS RN: 877644-78-5
M. Wt: 423.473
InChI Key: KWAAVPZYIHNZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Structural Characterisation : Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate has been utilized in generating thiophene, pyrazole, coumarin derivatives incorporated benzo[D]imidazole moiety, showcasing antitumor activities against several cancer cell lines, indicating its role in developing potential therapeutic agents (Mohareb & Gamaan, 2018). Furthermore, stable, uncoordinated N-heterocyclic carbenes have been synthesized, providing insights into their solid-state conformations and contributing to the field of coordination chemistry (Danopoulos et al., 2002).

Antimicrobial and Biological Activities : The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones demonstrated antimicrobial activities, highlighting the compound's potential in addressing resistant bacterial strains (Sharma, Sharma, & Rane, 2004). Additionally, novel compounds with potential antiviral and cytostatic effects against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV) have been synthesized, offering avenues for therapeutic application (Hořejší et al., 2006).

Catalysis and Organic Transformations : N-heterocyclic carbene catalysts have facilitated efficient transesterification/acylation reactions, underscoring the utility of such compounds in organic synthesis, which could impact the development of novel synthetic methodologies (Grasa, Gueveli, Singh, & Nolan, 2003).

Antioxidant Properties : Substituted aryl meroterpenoids from red seaweed, showcasing potent antioxidant activities, suggest the role of similar ethyl acetate derivatives in natural product chemistry and their potential as antioxidative agents in pharmaceutical and food industries (Chakraborty, Joseph, Joy, & Raola, 2016).

properties

IUPAC Name

ethyl 2-[6-(2-ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-6-15-10-8-9-11-16(15)26-13(3)14(4)27-18-19(23-21(26)27)24(5)22(30)25(20(18)29)12-17(28)31-7-2/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAAVPZYIHNZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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